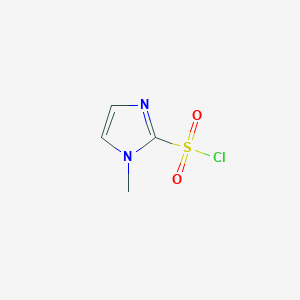

1-Methyl-1H-imidazole-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGPKJYEYGGCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470140 | |

| Record name | 1-Methyl-1H-imidazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55694-81-0 | |

| Record name | 1-Methyl-1H-imidazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazole-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS: 55694-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-sulfonyl chloride is a versatile heterocyclic sulfonyl chloride that serves as a crucial building block in modern organic and medicinal chemistry. Its significance lies in the reactive sulfonyl chloride group attached to the 1-methylimidazole core, a privileged scaffold in numerous biologically active molecules. This combination allows for the straightforward introduction of the 1-methylimidazole-2-sulfonyl moiety into a wide array of molecular architectures, particularly through the formation of sulfonamides. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 55694-81-0 | [1][2][3] |

| Molecular Formula | C₄H₅ClN₂O₂S | [1][3] |

| Molecular Weight | 180.61 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 66-71 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| InChI Key | VIGPKJYEYGGCLK-UHFFFAOYSA-N | [1][3] |

| SMILES | CN1C=CN=C1S(=O)(=O)Cl | [1] |

Synthesis

The synthesis of this compound is most reliably achieved through the oxidation of its corresponding thiol precursor, 1-methyl-1H-imidazole-2-thiol. While direct chlorosulfonation of 1-methylimidazole has been explored, it can lead to the formation of ionic liquid-type structures.

Experimental Protocol: Synthesis via Oxidation of 1-Methyl-1H-imidazole-2-thiol

This protocol describes a general method for the oxidation of a thiol to a sulfonyl chloride, adapted for the synthesis of the title compound.

Materials:

-

1-methyl-1H-imidazole-2-thiol

-

N-Chlorosuccinimide (NCS)

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-thiol (1.0 eq) in a mixture of acetonitrile and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-Chlorosuccinimide (NCS) (approximately 3.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess NCS with a small amount of sodium sulfite solution.

-

Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Expected Yield: Yields for this type of transformation are typically in the range of 60-85%.

Reactivity and Applications in Synthesis

The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes this compound an excellent reagent for reaction with a variety of nucleophiles. Its primary application is in the synthesis of sulfonamides by reacting with primary or secondary amines.

General Experimental Protocol: Synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq) in dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by recrystallization or column chromatography.

Representative Reactions and Quantitative Data

| Amine | Product | Reaction Conditions | Yield |

| Aniline | N-phenyl-1-methyl-1H-imidazole-2-sulfonamide | DCM, TEA, 0°C to rt, 6h | 85-95% (estimated) |

| Piperidine | 1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine | DCM, TEA, 0°C to rt, 4h | 90-98% (estimated) |

Role in Drug Discovery and Signaling Pathways

While this compound itself is not known to have intrinsic biological activity, its derivatives, particularly sulfonamides, are of significant interest in drug discovery. The 1-methylimidazole moiety is a common feature in many biologically active compounds, and the sulfonamide linkage provides a stable and synthetically accessible scaffold.

Targeting Cancer Signaling Pathways

Recent research has focused on the development of imidazole-based sulfonamides as potent inhibitors of key signaling pathways implicated in cancer progression.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Novel sulfonamide-imidazole hybrid derivatives have been synthesized and evaluated for their antiproliferative activity. Molecular docking studies suggest that these compounds can target the ATP-binding sites of receptor tyrosine kinases such as c-Met and Tropomyosin receptor kinase A (TRKA) .[4][5] Overactivation of these kinases is a hallmark of various cancers, and their inhibition can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

-

Sirtuin Inhibition: Imidazole derivatives are also being investigated as modulators of sirtuins, a class of NAD⁺-dependent deacetylases.[6][7][8] Sirtuins play a crucial role in regulating cellular processes, and their dysregulation is linked to cancer. Specific imidazole-containing compounds have been shown to inhibit sirtuin activity, leading to altered gene expression and induction of apoptosis in cancer cells.[6][7][8]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~3.8-4.0 ppm) and the two imidazole ring protons (two distinct signals, ~7.0-7.5 ppm).[9][10][11] |

| ¹³C NMR | Resonances for the methyl carbon (~35 ppm), the three imidazole ring carbons (in the aromatic region, ~120-145 ppm), with the C2 carbon being the most downfield shifted due to the attachment of the electron-withdrawing sulfonyl chloride group.[9][10][11] |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (~1370-1390 cm⁻¹ and ~1170-1190 cm⁻¹).[12] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.61 g/mol ).[1] |

Experimental Workflows

Synthesis of this compound

Synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of sulfonamide derivatives. Its utility is particularly evident in the field of drug discovery, where the resulting compounds have shown promise as inhibitors of key signaling pathways in cancer. The straightforward synthesis of this reagent and its predictable reactivity make it an important tool for medicinal chemists and researchers in the life sciences. Further exploration of the biological activities of novel sulfonamides derived from this scaffold is a promising area for future research.

References

- 1. This compound | C4H5ClN2O2S | CID 11658383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 55694-81-0 [chemicalbook.com]

- 3. 1-甲基咪唑-2-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]

- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

1-Methyl-1H-imidazole-2-sulfonyl chloride structure and synthesis

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a reactive heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details the structure, physicochemical properties, and synthetic routes for this compound. Emphasis is placed on the synthetic pathway involving the oxidation of a thiol precursor, as direct chlorosulfonation methods present challenges. A representative experimental protocol, along with key reactivity patterns, is presented. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Structure and Properties

This compound is a heterocyclic sulfonyl chloride featuring a 1-methylimidazole core. The highly electrophilic sulfonyl chloride moiety attached to the C2 position of the imidazole ring makes it a valuable reagent for introducing the 1-methylimidazole-2-sulfonyl group into various molecules.[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55694-81-0 | [1][2] |

| Molecular Formula | C₄H₅ClN₂O₂S | [3] |

| Molecular Weight | 180.61 g/mol | [1][2][4] |

| Appearance | Solid | [2] |

| Melting Point | 66-71 °C | [2][3] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C | [2][3][5] |

| InChI Key | VIGPKJYEYGGCLK-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of this compound can be approached via two primary strategies, with varying degrees of success and selectivity.

Oxidation of 1-Methyl-1H-imidazole-2-thiol (Preferred Route)

The more controlled and reliable method for synthesizing the target compound is through the oxidation of its corresponding thiol precursor, 1-methyl-1H-imidazole-2-thiol.[1] This approach circumvents the regioselectivity issues associated with direct sulfonation of the imidazole ring. The primary challenge in this route is achieving chemoselective oxidation of the thiol group to a sulfonyl chloride without causing undesired side reactions on the imidazole ring itself.[1]

While the direct oxidation of 1-methyl-1H-imidazole-2-thiol with some oxidizing agents like chlorine dioxide has been reported to yield the sulfonic acid, this intermediate can then be converted to the desired sulfonyl chloride.[1][6] The sulfonic acid can be treated with reagents such as thionyl chloride or phosphorus pentachloride to furnish the sulfonyl chloride.[1]

Caption: Synthetic workflow for this compound.

Direct Chlorosulfonation of 1-Methylimidazole (Problematic Route)

Direct chlorosulfonation is a common method for preparing sulfonyl chlorides from aromatic compounds. However, its application to 1-methylimidazole is not straightforward. Research indicates that the reaction of 1-methylimidazole with chlorosulfonic acid may predominantly yield ionic liquid-type structures rather than the desired this compound.[1]

Experimental Protocols

Representative Protocol: Oxidation of 1-Methyl-1H-imidazole-2-thiol

-

Materials:

-

1-Methyl-1H-imidazole-2-thiol

-

N-Chlorosuccinimide (NCS)

-

Dilute Hydrochloric Acid (HCl)

-

Acetonitrile

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-1H-imidazole-2-thiol (1.0 eq) in a mixture of acetonitrile and dilute hydrochloric acid.

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Slowly add N-Chlorosuccinimide (NCS) (approx. 3.0-4.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at low temperature for a designated period (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product into an organic solvent such as dichloromethane (3x).

-

Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid degradation.

-

The crude product may be purified by recrystallization or flash chromatography.

-

-

Note: This protocol is based on general procedures for thiol oxidation and has not been optimized for this specific substrate. Yield and purity would need to be determined experimentally.

Chemical Reactivity

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. It readily reacts with amines, alcohols, and other nucleophiles to form the corresponding sulfonamides, sulfonates, etc. This makes it an excellent reagent for introducing the 1-methylimidazole-2-sulfonyl moiety into larger molecules, a common strategy in medicinal chemistry.[1]

The general mechanism for the reaction with an amine to form a sulfonamide involves a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the formation of a tetrahedral intermediate and subsequent elimination of the chloride ion.[1]

Caption: General reaction pathway of this compound.

Safety Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block in organic synthesis, providing a means to incorporate the 1-methylimidazole-2-sulfonyl group into various molecular frameworks. While its synthesis can be challenging, the oxidation of its thiol precursor offers a viable route. Its reactivity with nucleophiles makes it a valuable tool for medicinal chemists and researchers in drug development. Due to its hazardous nature, proper safety precautions are essential when working with this compound.

References

- 1. This compound | 55694-81-0 | Benchchem [benchchem.com]

- 2. 1-メチルイミダゾール-2-スルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, CasNo.55694-81-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. This compound | C4H5ClN2O2S | CID 11658383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 55694-81-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 1-Methyl-1H-imidazole-2-sulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-sulfonyl chloride is a versatile bifunctional reagent characterized by the presence of a highly reactive sulfonyl chloride group attached to a biologically relevant 1-methylimidazole scaffold. This combination renders it a valuable building block in synthetic and medicinal chemistry for the introduction of the 1-methylimidazole-2-sulfonyl moiety into a diverse range of molecules. The core reactivity of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, with a focus on reactions leading to the formation of sulfonamides and sulfonate esters. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction to the Reactivity of this compound

The synthetic utility of this compound is primarily derived from the high electrophilicity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom, resulting in a significant partial positive charge on the sulfur. This makes it a prime target for a wide array of nucleophiles.[1] The imidazole ring itself is a key pharmacophore found in numerous biologically active compounds, and its incorporation can influence properties such as solubility, polarity, and target binding affinity.

The principal reactions of this compound involve nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The most common classes of nucleophiles that react with this compound are amines and alcohols (including phenols), yielding stable sulfonamides and sulfonate esters, respectively.[1]

General Reaction Mechanism

The reaction of this compound with nucleophiles typically proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom. The general steps are as follows:

-

Nucleophilic Attack: The nucleophile (e.g., an amine or an alcohol) uses its lone pair of electrons to attack the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, and the chloride ion is expelled as the leaving group, regenerating the sulfonyl double bonds.

-

Deprotonation: If the nucleophile was neutral (e.g., R-NH₂ or R-OH), the resulting product will be positively charged and will require deprotonation, usually by a base present in the reaction mixture, to yield the final, neutral product.

Caption: General mechanism of nucleophilic substitution on this compound.

Reactivity with Amine Nucleophiles: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities, including antibacterial, diuretic, and anticonvulsant properties.[1]

The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction.[1]

Caption: Reaction pathway for the synthesis of sulfonamides.

Quantitative Data for Sulfonamide Synthesis

| Nucleophile (Amine) | Reaction Conditions | Yield (%) | Reference |

| Aniline | Et₃N, CH₂Cl₂, rt, 12h | Data not available | [1] |

| Benzylamine | Et₃N, CH₂Cl₂, rt, 12h | Data not available | [1] |

| Piperidine | Pyridine, CH₂Cl₂, 0°C to rt, 6h | Data not available | [1] |

| Morpholine | Et₃N, THF, rt, 12h | Data not available | [1] |

| Substituted Anilines | Various | Data not available | |

| Aliphatic Amines | Various | Data not available |

Experimental Protocol for the Synthesis of N-Phenyl-1-methyl-1H-imidazole-2-sulfonamide

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of aniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-phenyl-1-methyl-1H-imidazole-2-sulfonamide.

Reactivity with Alcohol and Phenol Nucleophiles: Formation of Sulfonate Esters

Alcohols and phenols react with this compound in the presence of a base to form the corresponding sulfonate esters.[1] These sulfonate esters are valuable intermediates in organic synthesis as they are excellent leaving groups in nucleophilic substitution and elimination reactions, providing a method to activate hydroxyl groups.

Caption: Reaction pathway for the synthesis of sulfonate esters.

Quantitative Data for Sulfonate Ester Synthesis

| Nucleophile (Alcohol/Phenol) | Reaction Conditions | Yield (%) | Reference |

| Methanol | Pyridine, CH₂Cl₂, 0°C to rt, 12h | Data not available | |

| Ethanol | Et₃N, CH₂Cl₂, rt, 12h | Data not available | |

| Phenol | K₂CO₃, Acetone, reflux, 8h | Data not available | |

| Substituted Phenols | Various | Data not available | |

| Primary Alcohols | Various | Data not available | |

| Secondary Alcohols | Various | Data not available |

Experimental Protocol for the Synthesis of Phenyl 1-methyl-1H-imidazole-2-sulfonate

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of phenol (1.1 mmol) in acetone (15 mL), add potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 mmol) in acetone (5 mL) dropwise.

-

Heat the reaction mixture to reflux and stir for 8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired phenyl 1-methyl-1H-imidazole-2-sulfonate.

Reactivity with Thiol Nucleophiles

The reactivity of this compound with thiol nucleophiles to form thiosulfonates has not been extensively documented in the reviewed literature. In principle, thiols are excellent nucleophiles and would be expected to react readily with the sulfonyl chloride in a similar manner to amines and alcohols. The reaction would likely proceed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Caption: A proposed experimental workflow for the reaction with thiols.

Predicted Quantitative Data for Thiosulfonate Synthesis

| Nucleophile (Thiol) | Reaction Conditions | Predicted Yield | Reference |

| Thiophenol | Et₃N, CH₂Cl₂, 0°C to rt | High | - |

| Benzyl mercaptan | NaH, THF, 0°C to rt | High | - |

Note: This data is predictive, as no specific experimental results were found in the literature search.

Proposed Experimental Protocol for the Synthesis of S-Phenyl 1-methyl-1H-imidazole-2-thiosulfonate

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of thiophenol (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired S-phenyl 1-methyl-1H-imidazole-2-thiosulfonate.

Conclusion

This compound is a highly reactive and synthetically useful building block. Its primary mode of reactivity is nucleophilic substitution at the sulfonyl group, providing efficient access to a variety of sulfonamides and sulfonate esters. While the general reactivity patterns are well-understood, further research is needed to quantify the yields with a broader range of nucleophiles and to explore its reactivity with less common nucleophiles, such as thiols. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, enabling the effective utilization of this versatile reagent in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Unveiling the Potential of 1-Methyl-1H-imidazole-2-sulfonyl chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical mechanism of action and synthetic utility of 1-Methyl-1H-imidazole-2-sulfonyl chloride. While direct biological activities of this compound are not extensively documented, its role as a versatile building block in the synthesis of potentially bioactive molecules is of significant interest to the scientific community.

Core Chemical Mechanism of Action: A Highly Reactive Sulfonylating Agent

This compound is a heterocyclic sulfonyl chloride characterized by a highly electrophilic sulfur atom. This inherent reactivity is the cornerstone of its chemical mechanism of action, making it an excellent agent for introducing the 1-methylimidazole-2-sulfonyl moiety into a diverse range of molecular scaffolds.[1] The primary mechanism involves a nucleophilic attack on the sulfur atom of the sulfonyl chloride group (-SO₂Cl).

The reaction typically proceeds through the following steps:

-

Nucleophilic Attack: A nucleophile, commonly an amine, alcohol, or thiol, attacks the electron-deficient sulfur atom.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The chloride ion, being a good leaving group, is subsequently eliminated.

-

Formation of a Stable Sulfonamide/Sulfonate Ester/Thiosulfonate: This results in the formation of a stable sulfonamide, sulfonate ester, or thiosulfonate, respectively.[1]

The imidazole ring itself, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals.[1] Its presence in this compound offers a scaffold for the development of novel compounds with potential therapeutic applications.

Applications in the Synthesis of Bioactive Molecules

The true potential of this compound lies in its application as a precursor in the synthesis of novel compounds with a wide array of biological activities. The resulting sulfonamides, in particular, are a well-established class of therapeutic agents.

Imidazole-Sulfonamide Hybrids: A Source of Diverse Biological Activities

The combination of imidazole and sulfonamide functionalities in a single molecule has yielded compounds with a broad spectrum of pharmacological properties. Research has shown that such hybrids exhibit activities including:

-

Anticancer: Benzimidazole-sulfonyl hybrids have been synthesized and investigated as potent carbonic anhydrase inhibitors, which are implicated in tumor progression.

-

Antibacterial: Novel imidazole and benzimidazole sulfonamides have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory: Certain sulfonamide derivatives are known to possess anti-inflammatory properties.

-

Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore in the design of various enzyme inhibitors. For instance, imidazole derivatives have been studied as potential sirtuin inhibitors through in-silico and in-vitro functional validation.

Quantitative Data and Experimental Protocols

While specific quantitative biological data such as IC50 values for this compound are not available in the public domain, the following tables summarize its chemical properties and the types of reactions it undergoes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅ClN₂O₂S |

| Molecular Weight | 180.61 g/mol |

| CAS Number | 55694-81-0 |

| Appearance | Solid |

| Melting Point | 66-71 °C |

| Storage Temperature | 2-8°C |

Table 2: Representative Reactions of this compound

| Nucleophile | Resulting Functional Group | Potential Biological Relevance of Product Class |

| Primary/Secondary Amine | Sulfonamide | Antibacterial, Anticancer, Diuretic, Antiviral |

| Alcohol | Sulfonate Ester | Prodrugs, Chemical Probes |

| Thiol | Thiosulfonate | Antimicrobial, Enzyme Inhibition |

General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized protocol for the synthesis of sulfonamides using this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add the base to the stirred solution.

-

In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for a designated period (monitoring by TLC).

-

Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

-

Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Future Research Directions

The full potential of this compound as a tool in drug discovery is yet to be realized. Future research should focus on:

-

Systematic Biological Screening: A comprehensive screening of a library of compounds derived from this compound against a wide range of biological targets would be invaluable.

-

In-silico Modeling: Computational studies can help predict potential biological targets and guide the synthesis of more potent and selective derivatives.

-

Exploration of Novel Nucleophiles: Expanding the range of nucleophiles used in reactions with this compound could lead to the discovery of novel chemical entities with unique biological activities.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methyl-1H-imidazole-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-1H-imidazole-2-sulfonyl chloride. Understanding these parameters is critical for ensuring the reagent's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Introduction

This compound is a valuable and reactive building block in modern organic synthesis.[1] Its utility is primarily derived from the highly electrophilic sulfonyl chloride functional group attached to the 1-methylimidazole core.[1] This functional group is susceptible to nucleophilic attack, making the compound an excellent precursor for introducing the 1-methylimidazole-2-sulfonyl moiety into a wide range of molecules, particularly in the development of pharmaceutical agents.[1][2] However, this high reactivity also makes the compound susceptible to degradation if not stored and handled correctly.

Chemical Stability Profile

The stability of this compound is dictated by the chemical properties of the sulfonyl chloride group. As a class, sulfonyl chlorides are known for their reactivity towards nucleophiles.

2.1. Moisture Sensitivity and Hydrolysis

The primary factor affecting the stability of this compound is its sensitivity to moisture. The compound is hygroscopic, meaning it readily absorbs water from the atmosphere. This leads to hydrolysis, a chemical reaction in which the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid and hydrochloric acid. This degradation pathway is irreversible and results in a loss of the compound's reactivity for its intended synthetic purposes.

The likely hydrolysis degradation products are:

-

1-Methyl-1H-imidazole-2-sulfonic acid

-

Hydrochloric acid (HCl)

Due to this high sensitivity to water, it is imperative to handle the compound under anhydrous conditions.

2.2. Thermal Stability

2.3. Incompatibilities

To prevent hazardous reactions and degradation of the material, this compound should not be stored with or exposed to the following:

-

Water and Moisture: As detailed above, leads to hydrolysis.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Acids and Bases: Can catalyze decomposition.

-

Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively. While these are often desired reactions in a synthetic context, they represent degradation if they occur during storage.

Summary of Stability and Storage Data

While specific quantitative stability data is limited, the following table summarizes the key qualitative information and recommended conditions gathered from safety data sheets and chemical suppliers.

| Parameter | Information / Recommendation | Source(s) |

| Chemical Form | Solid | |

| Recommended Storage Temp. | 2-8°C | [4] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly closed in a dry place.[5] | [5] |

| Moisture Sensitivity | Hygroscopic; reacts with water. Never add water to this product.[4] | [4] |

| Light Sensitivity | Not specified, but protection from light is a general best practice for reactive chemical storage. | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents, water/moisture.[4][5] | [4][5] |

| Primary Decomposition Pathway | Hydrolysis to 1-methyl-1H-imidazole-2-sulfonic acid and HCl. |

Recommended Handling Procedures

Proper handling is crucial to prevent degradation and ensure user safety.

-

Work Environment: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

-

Dispensing: When dispensing the solid, minimize its exposure to the ambient atmosphere. Use of a glove box or glove bag with an inert atmosphere is recommended for sensitive applications.

-

Contamination: Avoid introducing any contaminants, especially water, into the storage container. Use clean, dry spatulas and equipment.

-

Disposal: Dispose of any waste material in accordance with local, state, and federal regulations.[5]

Visualized Decomposition and Storage Workflow

The following diagrams illustrate the primary decomposition pathway and the recommended workflow for maintaining the stability of the compound.

Representative Experimental Protocol: Hydrolytic Stability Assessment

While no specific stability-indicating assay for this compound has been published, a general protocol for assessing the hydrolytic stability of a reactive compound can be adapted. This is a representative method and should be optimized for specific laboratory conditions and analytical capabilities.

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade, anhydrous)

-

Water (HPLC grade)

-

pH buffers (e.g., pH 4, 7, and 9)

-

HPLC system with a UV detector

-

Thermostatted reaction vessel or water bath

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a known volume (e.g., 10 mL) of anhydrous acetonitrile to prepare a stock solution. This step should be performed quickly to minimize exposure to atmospheric moisture.

-

-

Reaction Setup:

-

In separate thermostatted vials (e.g., maintained at 25 °C), place a known volume of the desired aqueous medium (e.g., pH 7 buffer).

-

To initiate the hydrolysis experiment, add a small, precise aliquot of the acetonitrile stock solution to the aqueous medium. The final concentration of the sulfonyl chloride should be suitable for HPLC analysis, and the percentage of acetonitrile should be kept low (e.g., <5%) to minimize its effect on the reaction kinetics.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a vial containing cold mobile phase to stop further degradation.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products (i.e., 1-methyl-1H-imidazole-2-sulfonic acid).

-

Analyze the samples from each time point.

-

Quantify the peak area of the remaining this compound at each time point.

-

-

Data Analysis:

-

Plot the concentration or peak area of the parent compound versus time.

-

From this data, determine the rate of degradation and the half-life (t½) of the compound under the tested conditions.

-

Conclusion

This compound is an inherently reactive molecule that requires careful storage and handling to maintain its chemical integrity. Its primary vulnerability is moisture, which leads to rapid hydrolysis. By adhering to the storage conditions of a cool (2-8°C), dry, and inert environment, and by employing proper handling techniques to minimize exposure to the atmosphere, researchers can ensure the stability of this valuable synthetic reagent and achieve reliable and reproducible results in their work.

References

Spectroscopic Profile of 1-Methyl-1H-imidazole-2-sulfonyl chloride: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-imidazole-2-sulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the 1H and 13C NMR spectra of this compound are summarized below.

Table 1: Predicted 1H and 13C NMR Data

| Assignment | 1H NMR (Predicted) | 13C NMR (Predicted) |

| N-CH3 | Singlet, ~3.8-4.0 ppm | ~35-40 ppm |

| H-4 | Doublet, ~7.2-7.4 ppm | ~120-125 ppm |

| H-5 | Doublet, ~7.0-7.2 ppm | ~128-132 ppm |

| C-2 | - | ~145-150 ppm |

| C-4 | - | ~120-125 ppm |

| C-5 | - | ~128-132 ppm |

Note: Predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS) and may vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm-1) |

| Sulfonyl group (S=O) asymmetric stretch | 1370-1400 |

| Sulfonyl group (S=O) symmetric stretch | 1170-1200 |

| C=N stretch (imidazole ring) | 1500-1550 |

| C-H stretch (aromatic) | 3000-3150 |

| C-H stretch (aliphatic, N-CH3) | 2850-2960 |

| S-Cl stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C4H5ClN2O2S), the expected molecular ion peaks and major fragments are listed below.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (relative to 35Cl, 32S) | Comment |

| [M]+ | 180.0 | Molecular ion |

| [M+2]+ | 182.0 | Isotope peak due to 37Cl |

| [M-SO2Cl]+ | 81.0 | Loss of the sulfonyl chloride group |

| [SO2Cl]+ | 99.0 | Sulfonyl chloride fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to 1H NMR.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm-1.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Use a standard EI energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Physical properties of 1-Methyl-1H-imidazole-2-sulfonyl chloride (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1-Methyl-1H-imidazole-2-sulfonyl chloride, a key reagent in organic synthesis. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide summarizes the reported melting point and discusses general solubility characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties and presents key reaction pathways involving the title compound.

Physical Properties

A summary of the available physical data for this compound is presented below.

| Property | Value | Source |

| Melting Point | 66-71 °C | |

| Molecular Weight | 180.61 g/mol | [1] |

| Molecular Formula | C4H5ClN2O2S | [1][2] |

| Appearance | Solid |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. The melting point is reported as this range.

Determination of Solubility

General Protocol for Qualitative Solubility Testing:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Sample Measurement: A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility can be classified as:

-

Soluble: The solid completely dissolves.

-

Slightly soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

Reaction Pathways and Workflows

Synthesis of this compound

A common synthetic route to sulfonyl chlorides is through the oxidation of the corresponding thiol. The workflow for the synthesis of this compound can be conceptualized as a two-step process starting from 1-methyl-2-mercaptoimidazole (1-methyl-1H-imidazole-2-thiol).

References

Methodological & Application

Application Notes: Synthesis of Sulfonamides using 1-Methyl-1H-imidazole-2-sulfonyl chloride

Introduction

1-Methyl-1H-imidazole-2-sulfonyl chloride is a highly reactive and versatile heterocyclic building block used extensively in organic synthesis and medicinal chemistry.[1] The imidazole ring is a privileged structure in drug discovery, appearing in numerous pharmaceuticals across various therapeutic areas due to its unique electronic properties and ability to engage in various biological interactions.[1] This reagent serves as an excellent precursor for introducing the 1-methylimidazole-2-sulfonyl moiety into target molecules, primarily through reaction with primary or secondary amines to form a stable sulfonamide linkage (-SO₂NR₂).[1] The resulting sulfonamides are key intermediates and final products in the development of novel therapeutic agents, including potential anticancer and enzyme-inhibiting drugs.[1]

Core Applications

-

Drug Discovery & Medicinal Chemistry : The primary application is the synthesis of diverse sulfonamide libraries for biological screening. The reaction allows for the modular coupling of various amine-containing fragments to the 1-methylimidazole-2-sulfonyl core, enabling systematic structure-activity relationship (SAR) studies.[1]

-

Pharmaceutical Intermediates : Its reactivity makes it a valuable intermediate for introducing the sulfonyl-imidazole scaffold into more complex molecules during multi-step syntheses.[1]

-

Lead Optimization : The sulfonamide linkage can modulate the physicochemical properties of a drug candidate, such as solubility, metabolic stability, and target-binding affinity.

Reaction Mechanism

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the formation of a tetrahedral intermediate and the subsequent elimination of a chloride ion to yield the final sulfonamide product.[1][2] A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]

Caption: General mechanism for sulfonamide synthesis.

Protocols

Protocol 1: General Synthesis of N-Substituted-1-methyl-1H-imidazole-2-sulfonamides

This protocol describes a standard laboratory procedure for the reaction of this compound with a generic primary or secondary amine under an inert atmosphere.

Materials and Equipment:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (TEA)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Experimental Procedure:

Caption: Standard workflow for sulfonamide synthesis.

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the selected amine (1.0 eq) in anhydrous dichloromethane (DCM).[2]

-

Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.[2]

-

Sulfonyl Chloride Addition : In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[2]

-

Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[2]

-

Workup : Once the reaction is complete, dilute the mixture with additional DCM. Transfer the contents to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[2]

-

Isolation : Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

Purification : Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/water) to yield the pure sulfonamide.[2]

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The reaction conditions and yields can vary significantly based on the steric and electronic properties of the amine substrate. The following table provides a representative, though not exhaustive, summary of potential reactions.

| Amine Substrate (1.0 eq) | Base (1.5 eq) | Solvent | Reaction Time (h) | Expected Product |

| Aniline | Pyridine | DCM | 12 | N-phenyl-1-methyl-1H-imidazole-2-sulfonamide |

| Benzylamine | Triethylamine | DCM | 6 | N-benzyl-1-methyl-1H-imidazole-2-sulfonamide |

| Piperidine | Triethylamine | DCM | 4 | 1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine |

| 4-Fluoroaniline | Pyridine | DCM | 16 | N-(4-fluorophenyl)-1-methyl-1H-imidazole-2-sulfonamide |

| Morpholine | Triethylamine | DCM | 4 | 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)morpholine |

Safety Precautions:

-

Sulfonyl chlorides are corrosive and moisture-sensitive. Handle this compound in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

-

Organic bases like pyridine and triethylamine are flammable and toxic. Handle with care.

References

Application Notes and Protocols for the Synthesis of N-Substituted 1-Methyl-1H-imidazole-2-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides through the reaction of 1-methyl-1H-imidazole-2-sulfonyl chloride with various primary amines. This class of compounds is of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents.

Introduction

This compound is a reactive building block utilized in organic synthesis to introduce the 1-methylimidazole-2-sulfonyl moiety. The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic attack by primary amines to form stable sulfonamide linkages. The general reaction scheme is depicted below:

Reaction Scheme:

The reaction typically proceeds under mild conditions and is amenable to a wide range of primary amines, including aliphatic and aromatic amines. The choice of base and solvent is crucial for achieving optimal yields and purity.

Experimental Protocol

This protocol outlines a general procedure for the reaction of this compound with a primary amine. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (if necessary)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (primary amine) is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

-

Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted 1-methyl-1H-imidazole-2-sulfonamide.

Data Presentation

The following table summarizes representative (hypothetical) quantitative data for the synthesis of various N-substituted 1-methyl-1H-imidazole-2-sulfonamides using the general protocol described above.

| Entry | Primary Amine | Product | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |

| 1 | Aniline | N-phenyl-1-methyl-1H-imidazole-2-sulfonamide | C10H11N3O2S | 85 | 135-137 | 7.1-7.4 (m, 5H), 7.0 (d, 1H), 6.8 (d, 1H), 3.6 (s, 3H) |

| 2 | Benzylamine | N-benzyl-1-methyl-1H-imidazole-2-sulfonamide | C11H13N3O2S | 92 | 110-112 | 7.2-7.4 (m, 5H), 7.0 (d, 1H), 6.8 (d, 1H), 4.3 (d, 2H), 3.6 (s, 3H) |

| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-methyl-1H-imidazole-2-sulfonamide | C10H10FN3O2S | 88 | 142-144 | 7.0-7.2 (m, 4H), 7.0 (d, 1H), 6.8 (d, 1H), 3.6 (s, 3H) |

| 4 | Cyclohexylamine | N-cyclohexyl-1-methyl-1H-imidazole-2-sulfonamide | C10H17N3O2S | 78 | 98-100 | 7.0 (d, 1H), 6.8 (d, 1H), 3.6 (s, 3H), 3.2 (m, 1H), 1.0-1.9 (m, 10H) |

Note: The spectral data provided are illustrative and may vary based on the solvent and instrument used.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides.

Caption: General workflow for the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides.

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the formation of N-substituted 1-methyl-1H-imidazole-2-sulfonamides.

Caption: Proposed mechanism for the reaction of this compound with a primary amine.

Application Notes and Protocols for 1-Methyl-1H-imidazole-2-sulfonyl chloride (MIS) as a Derivatization Reagent for LC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-1H-imidazole-2-sulfonyl chloride (MIS) is a derivatization reagent used to enhance the sensitivity of liquid chromatography-mass spectrometry (LC-MS) analysis for compounds containing phenolic hydroxyl groups.[1] Derivatization with MIS is particularly beneficial for the analysis of low-concentration analytes, such as estrogen metabolites, in complex biological matrices like urine and serum.[1] The addition of the 1-methylimidazole-2-sulfonyl moiety to a target molecule improves its ionization efficiency in electrospray ionization (ESI), leading to significantly lower detection limits.[1] This application note provides a detailed protocol for the use of MIS as a derivatization reagent for the quantitative analysis of estrogens and their metabolites by LC-HRMS (High-Resolution Mass Spectrometry).

Principle of Derivatization:

The derivatization reaction involves the nucleophilic attack of a phenolic hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride group of MIS. This reaction results in the formation of a stable sulfonamide derivative. The imidazole group in the MIS reagent has a high proton affinity, which enhances the ESI response in positive ion mode.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) achieved for various estrogen metabolites after derivatization with MIS, as reported in the literature.

| Analyte | Limit of Detection (LOD) | Reference |

| Estrogens and Estrogen Metabolites | 1 - 20 pg/mL | [2][3] |

| Estradiol (E2) | 2-100 fold sensitivity improvement over other methods | [1] |

Experimental Protocols

Protocol 1: Derivatization of Estrogens and Estrogen Metabolites in Urine

This protocol is adapted from a study on the quantification of estrogens in postmenopausal women using UHPLC-HRMS.[2]

Materials:

-

This compound (MIS)

-

Anhydrous acetone

-

Acetonitrile (ACN)

-

Formic acid

-

Urine samples

-

Internal standards (stable isotope-labeled estrogens)

-

Charcoal-stripped human urine (for matrix-matched calibration)

Equipment:

-

Vortex mixer

-

Centrifuge

-

Incubator or heating block (60°C)

-

Nitrogen evaporator

-

UHPLC-HRMS system

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.

-

Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

-

Add internal standards to each sample.

-

-

Derivatization:

-

Prepare a fresh solution of MIS in anhydrous acetone at a concentration of 3 mg/mL.

-

Add 100 µL of the MIS solution to each 50 ng of estrogen metabolite standard or sample extract.

-

Incubate the mixture at 60°C for 15 minutes.

-

-

Sample Clean-up:

-

After incubation, dry the derivatized standards and samples under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 50 µL of loading solvent (35% acetonitrile in water containing 0.1% formic acid).

-

LC-HRMS Analysis:

-

LC Column: C18-pentafluorophenyl (PFP) column.[2]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical 30-minute gradient can be used to achieve baseline separation of the derivatized estrogens and their metabolites.[2]

-

Mass Spectrometry: High-resolution mass spectrometer (e.g., Orbitrap) operated in positive electrospray ionization (ESI) mode.[1]

-

Data Acquisition: Full scan MS or targeted selected ion monitoring (SIM).

Protocol 2: General Derivatization of Phenolic Steroids in Serum

This protocol is a general procedure for the derivatization of phenolic steroids in serum, based on a study that evaluated various derivatization reagents.[1]

Materials:

-

This compound (MIS)

-

Serum samples

-

Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

-

Reconstitution solvent

-

Internal standards

Equipment:

-

Liquid-liquid extraction apparatus

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS system

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Prepare serum samples by liquid-liquid extraction to isolate the unconjugated steroid fraction.

-

Add internal standards to the serum before extraction.

-

-

Derivatization:

-

After extraction and evaporation of the solvent, add the MIS derivatization reagent to the dried extract.

-

The reaction conditions (temperature and time) may need to be optimized for specific analytes but a starting point of 60°C for 15 minutes can be used.

-

-

Sample Clean-up:

-

Evaporate the derivatization reagent.

-

Reconstitute the sample in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis:

-

LC Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Mass Spectrometry: Operated in positive ESI mode.

-

Mass Spectrometer Settings:

Conclusion

This compound is a highly effective derivatization reagent for enhancing the sensitivity of LC-MS analysis of phenolic compounds, particularly estrogens and their metabolites. The protocols provided offer a robust starting point for researchers developing quantitative methods for these and other structurally related analytes in complex biological matrices. The significant improvement in ionization efficiency allows for the detection and quantification of these compounds at very low concentrations, which is crucial for many clinical and research applications.

References

- 1. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Utility of 1-Methyl-1H-imidazole-2-sulfonyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-1H-imidazole-2-sulfonyl chloride as a versatile building block in medicinal chemistry. The document details its application in the synthesis of biologically active sulfonamides, focusing on their potential as enzyme inhibitors in cancer therapy. Detailed experimental protocols and relevant biological data are provided to guide researchers in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a reactive chemical intermediate that serves as a valuable tool for the introduction of the 1-methyl-1H-imidazole-2-sulfonamide moiety into target molecules. The imidazole ring is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] The sulfonamide group is also a key pharmacophore, known for its presence in numerous antibacterial, antiviral, and anticancer agents.[2][3] The combination of these two moieties through the use of this compound offers a promising strategy for the development of novel drug candidates.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. This straightforward and generally high-yielding reaction allows for the facile generation of diverse libraries of compounds for biological screening.

A significant area of interest for these derivatives is in the development of enzyme inhibitors , particularly for protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

As Precursors for Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Derivatives incorporating the 1-methyl-1H-imidazole-2-sulfonamide scaffold have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in oncology, and its inhibition can block signaling pathways that lead to tumor cell proliferation, survival, and metastasis.

A study on imidazolone-sulfonamide-pyrimidine hybrids demonstrated that compounds containing a sulfonamide linker attached to a heterocyclic system exhibited potent EGFR inhibitory activity. While not directly synthesized from this compound, these findings highlight the potential of the core 1-methyl-imidazole-sulfonamide structure as a pharmacophore for EGFR inhibition. The general structure-activity relationship (SAR) suggests that modifications to the amine substituent can significantly impact potency.

Potential for Janus Kinase (JAK) Inhibition

The 1-methyl-1H-imidazole moiety has also been identified as a key component in potent inhibitors of Janus kinases (JAKs), particularly JAK2. The JAK/STAT signaling pathway is critical for cytokine signaling and is implicated in myeloproliferative neoplasms and inflammatory diseases. The discovery of 1-methyl-1H-imidazole derivatives as potent JAK2 inhibitors suggests that this compound could be a valuable starting material for the synthesis of novel JAK inhibitors.

Data Presentation

The following tables summarize the biological activity of representative sulfonamide derivatives containing the imidazole moiety.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Imidazolone-Sulfonamide-Pyrimidine Hybrids [4]

| Compound | Structure | EGFR IC₅₀ (µM) |

| 5h | 4-(4-chlorobenzylidene)imidazolone-sulfonamide-pyrimidine | 0.16 |

| 5j | 4-(4-nitrobenzylidene)imidazolone-sulfonamide-pyrimidine | 0.21 |

| 6b | 4-(furan-2-ylmethylene)imidazolone-sulfonamide-pyrimidine | 0.09 |

| Lapatinib (Control) | - | 0.06 |

Table 2: Cytotoxic Activity of Imidazolone-Sulfonamide-Pyrimidine Hybrids against MCF-7 Breast Cancer Cell Line [4]

| Compound | Structure | IC₅₀ (µM) |

| 5h | 4-(4-chlorobenzylidene)imidazolone-sulfonamide-pyrimidine | 3.71 |

| 5j | 4-(4-nitrobenzylidene)imidazolone-sulfonamide-pyrimidine | 3.14 |

| 6b | 4-(furan-2-ylmethylene)imidazolone-sulfonamide-pyrimidine | 1.05 |

| Doxorubicin (Control) | - | 1.91 |

Mandatory Visualizations

Signaling Pathways

Caption: EGFR Signaling Pathway and Inhibition.

Caption: JAK/STAT Signaling Pathway and Inhibition.

Experimental Workflow

Caption: General Experimental Workflow.

Experimental Protocols